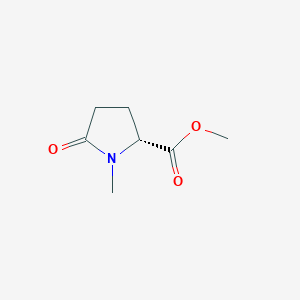

(R)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

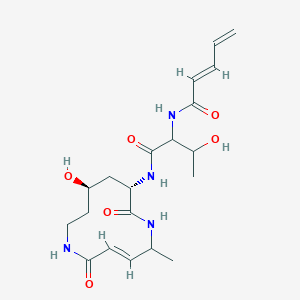

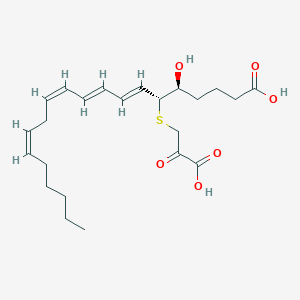

(R)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate, also known as R-Me-oxo-PCM, is a chemical compound that has gained significant attention in the field of scientific research due to its numerous potential applications. This compound belongs to the class of pyrrolidine derivatives and has a molecular formula of C8H13NO3.

Aplicaciones Científicas De Investigación

Versatile Synthesis Intermediates

(R)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate serves as a versatile intermediate in the synthesis of various organic compounds. Beji (2015) described its role in the efficient one-pot synthesis of methyl 1-alkyl-4-(diethoxyphosphoryl)-5-oxopyrrolidine-3-carboxylate, highlighting its application in preparing α-methylene-β-lactams and α,β-difunctionalized pyrrol-2(3H)-ones. This demonstrates the compound's utility in creating a novel class of phosphono-β-lactams for further chemical transformations Beji, 2015.

Catalyst in Chemical Reactions

In addition to its role as a synthesis intermediate, this compound has been explored in catalysis. Doyle et al. (2010) discussed its use in metal carbene transformations, specifically in the context of dirhodium(II) tetrakis[methyl 2-oxopyrrolidine-5(S)-carboxylate] catalysts. These catalysts exhibit higher enantiocontrol and, in some cases, higher diastereocontrol than comparable catalysts in carbon-hydrogen insertion reactions, highlighting the potential for precise control in chemical synthesis Doyle et al., 2010.

Synthesis of Antimicrobial and Anticancer Compounds

A significant area of research involves the synthesis of derivatives with antimicrobial and anticancer activities. For instance, Nural et al. (2018) designed and synthesized a series of polysubstituted derivatives based on the pyrrolidine structure, which showed interesting antibacterial activity against various strains, including A. baumannii and M. tuberculosis H37Rv. This suggests the potential for developing powerful antimycobacterial agents from these structures Nural et al., 2018.

Propiedades

IUPAC Name |

methyl (2R)-1-methyl-5-oxopyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-8-5(7(10)11-2)3-4-6(8)9/h5H,3-4H2,1-2H3/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABAOXDQXQHQRFA-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H](CCC1=O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60494067 |

Source

|

| Record name | Methyl 1-methyl-5-oxo-D-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122742-14-7 |

Source

|

| Record name | Methyl 1-methyl-5-oxo-D-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)

![1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B37560.png)

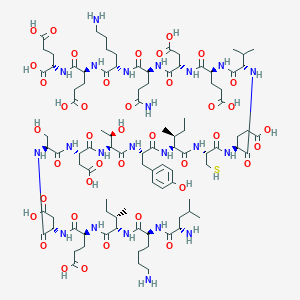

![9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B37572.png)